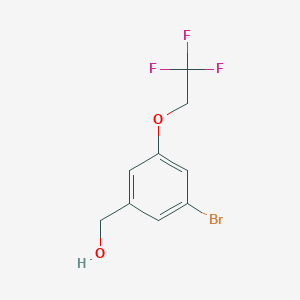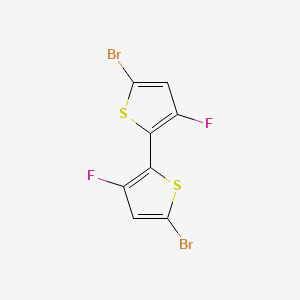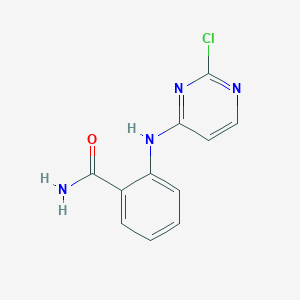
2-Methoxycarbonyl adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxycarbonyl adenosine, also known as adenosine-2-carboxylic acid methyl ester, is a highly potent and bioactive compound. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. The molecular formula of this compound is C12H15N5O6, and it has a molecular weight of 325.28 g/mol. This compound is extensively used in the biomedical industry for research purposes, particularly in the study of cancer, viral infections, and autoimmune disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycarbonyl adenosine involves several steps. One common method starts with the protection of the hydroxyl groups of adenosine using a suitable protecting group such as TIPDSi (triisopropylsilyl). The protected adenosine is then subjected to methylation using methyl iodide or dimethyl sulfate under alkaline conditions to introduce the methoxycarbonyl group . The final step involves the removal of the protecting groups to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxycarbonyl adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Methoxycarbonyl adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to enzyme activity and cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating cancer, viral infections, and autoimmune disorders.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 2-Methoxycarbonyl adenosine involves its interaction with specific enzymes and receptors. It selectively targets and engages enzymes and receptors implicated in the pathogenesis of various diseases. For instance, it can modulate the activity of adenosine receptors, which play a role in regulating immune responses, inflammation, and cell proliferation . The compound’s ability to influence these pathways makes it a valuable tool in biomedical research .
Comparación Con Compuestos Similares
2-Methoxycarbonyl adenosine can be compared with other adenosine derivatives such as:
Adenosine: The parent compound, which is involved in numerous physiological processes.
2’-Methoxy adenosine: Another derivative with similar applications but different structural features.
Adenosine-2-carboxylic acid: A compound with a carboxyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific structural modifications, which enhance its bioactivity and selectivity in targeting enzymes and receptors.
Propiedades
Fórmula molecular |
C12H15N5O6 |
|---|---|
Peso molecular |
325.28 g/mol |
Nombre IUPAC |
methyl 6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxylate |
InChI |
InChI=1S/C12H15N5O6/c1-22-12(21)9-15-8(13)5-10(16-9)17(3-14-5)11-7(20)6(19)4(2-18)23-11/h3-4,6-7,11,18-20H,2H2,1H3,(H2,13,15,16) |
Clave InChI |
SUQFETLCLGLIGW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)
![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)


![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)

![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)


![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
